molecular formula C6H11N3O B2631862 N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine CAS No. 1251075-07-6

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B2631862
CAS No.: 1251075-07-6
M. Wt: 141.174
InChI Key: KMZPYHWTYNCMMW-UHFFFAOYSA-N
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Description

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring substituted with an isopropyl group and a methyl group. The molecular formula of this compound is C6H11N3O, and it has a molecular weight of 141.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropyl hydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-methyl-N-propan-2-yl-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZPYHWTYNCMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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